Smac-N7 Peptide

Übersicht

Beschreibung

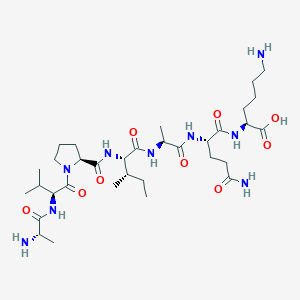

Smac-N7 Peptide is a complex peptide compound composed of multiple amino acidsThe structure of this compound includes L-lysine, L-alanine, L-valine, L-proline, L-isoleucine, and L-glutamine, which contribute to its unique properties and functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Smac-N7 Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group is removed to expose the reactive amine group.

Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a similar manner, with coupling and deprotection steps repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Smac-N7 Peptide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds. Substitution reactions can introduce new functional groups into the peptide .

Wissenschaftliche Forschungsanwendungen

Enhancement of Apoptosis in Cancer Cells

Smac-N7 has been shown to enhance the sensitivity of pancreatic cancer cells to apoptosis-inducing agents. In a study involving SW1990 pancreatic cancer cells, treatment with Smac-N7 increased apoptotic rates when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and gemcitabine. The results indicated a significant reduction in XIAP levels and an increase in caspase-3 activation, leading to enhanced cell death .

Radiosensitization Effects

The ANTP-Smac-N7 fusion peptide has demonstrated remarkable radiosensitization effects in various cancer cell lines, including A549 and H460 lung cancer cells. When combined with radiation therapy, ANTP-Smac-N7 significantly increased apoptosis rates compared to radiation alone. This effect was attributed to enhanced caspase activation and decreased tumor cell radioresistance .

| Cell Line | Treatment | Apoptosis Rate | Notes |

|---|---|---|---|

| A549 | ANTP-Smac-N7 + Radiation | Significantly increased | Induces caspase activation |

| H460 | ANTP-Smac-N7 + Radiation | Enhanced compared to control | Promotes radiosensitivity |

Induction of Immunogenic Cell Death

Recent studies have explored the use of Smac-N7 in inducing immunogenic cell death in cervical cancer models. Targeted delivery of Smac-N7 not only inhibited tumor growth but also stimulated the immune response by increasing the production of reactive oxygen species (ROS), suggesting its potential as an immunotherapeutic agent .

Case Study 1: Pancreatic Cancer Sensitization

In a controlled laboratory setting, researchers treated SW1990 pancreatic cancer cells with varying concentrations of Smac-N7 alongside TRAIL and gemcitabine. The study found that higher concentrations of Smac-N7 correlated with increased apoptosis and decreased expression of anti-apoptotic proteins such as XIAP. This case highlights the potential for Smac-N7 to enhance existing chemotherapeutic regimens.

Case Study 2: Radiosensitization in Lung Cancer

A study involving A549 cells demonstrated that pre-treatment with ANTP-Smac-N7 before radiation exposure resulted in a statistically significant increase in apoptotic cells compared to controls receiving radiation alone. This finding supports the hypothesis that Smac-N7 can be effectively integrated into radiation therapy protocols to improve treatment outcomes for lung cancer patients.

Wirkmechanismus

The mechanism of action of Smac-N7 Peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with cell surface receptors to trigger signaling pathways that regulate gene expression, cell growth, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and cell culture.

L-alanyl-L-valine: A dipeptide with applications in studying peptide interactions and stability.

Uniqueness

Smac-N7 Peptide is unique due to its complex structure and the combination of multiple amino acids, which confer distinct properties and functions. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biologische Aktivität

The Smac-N7 peptide, a synthetic mimic of the second mitochondrial activator of apoptosis (Smac), has garnered significant attention in cancer research due to its potential to enhance apoptosis in various cancer cell lines. This article delves into the biological activity of Smac-N7, focusing on its mechanisms, efficacy in combination therapies, and implications in cancer treatment.

Overview of this compound

Smac-N7 is derived from the Smac protein, which plays a crucial role in promoting apoptosis by antagonizing inhibitors of apoptosis proteins (IAPs). The peptide consists of a seven-amino-acid sequence that mimics the action of Smac, thereby enhancing apoptotic signaling pathways.

Smac-N7 functions primarily by:

- Inhibiting IAPs : It binds to IAPs such as XIAP, cIAP1, and cIAP2, leading to the release of pro-apoptotic factors and promoting caspase activation.

- Enhancing TRAIL-Induced Apoptosis : Smac-N7 has been shown to potentiate the effects of TRAIL (TNF-related apoptosis-inducing ligand), a promising therapeutic agent in cancer treatment.

Case Studies and Research Findings

- Pancreatic Cancer :

- Ovarian Cancer :

- Lung Cancer :

- Breast Cancer :

Data Tables

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEOSZCDHUVWOC-SSHVMUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437866 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401913-57-3 | |

| Record name | L-Lysine, L-alanyl-L-valyl-L-prolyl-L-isoleucyl-L-alanyl-L-glutaminyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.